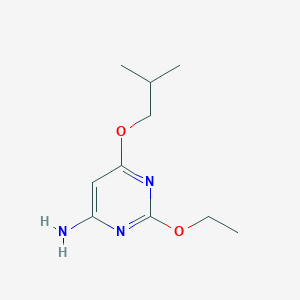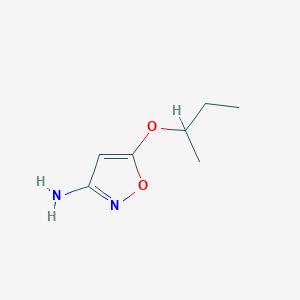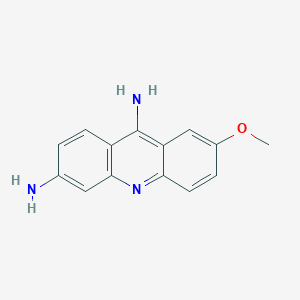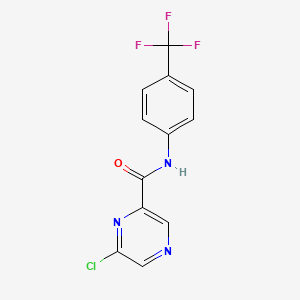
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of multiple functional groups, including hydroxy, methoxy, and trityloxy groups, makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization. The trityloxy group is often introduced using trityl chloride in the presence of a base such as pyridine. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base. The final diacetate formation is achieved through acetylation using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The trityloxy group can be removed under acidic conditions to yield the free hydroxy group.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, and halides.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, reduced alcohols, substituted ethers, and deprotected alcohols.
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trityloxy group provides steric protection, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and reactivity. The presence of the trityloxy group provides steric hindrance, making it a valuable protecting group in synthetic chemistry.
Propiedades
Fórmula molecular |
C30H32O8 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C30H32O8/c1-20(31)36-27-26(33)25(38-29(34-3)28(27)37-21(2)32)19-35-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-29,33H,19H2,1-3H3/t25-,26-,27+,28-,29+/m1/s1 |
Clave InChI |
YIPCTKCPIQXJBP-RQKPWJHBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


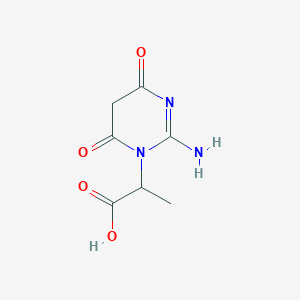
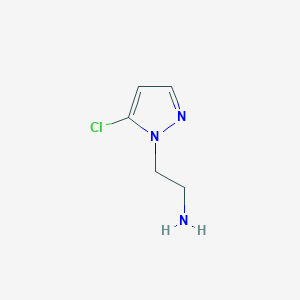

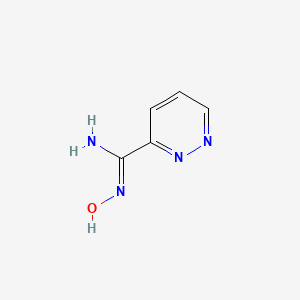
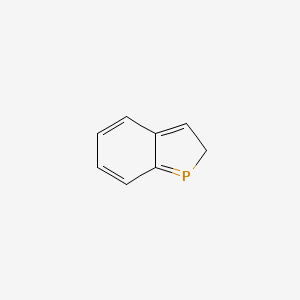

![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
